molecular formula C11H16N2O B13024088 6-(Diethylamino)-2-methylnicotinaldehyde

6-(Diethylamino)-2-methylnicotinaldehyde

Cat. No.: B13024088
M. Wt: 192.26 g/mol
InChI Key: MADMBFZFACAQHY-UHFFFAOYSA-N
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Description

6-(Diethylamino)-2-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a diethylamino group at the 6-position and a methyl group at the 2-position of the pyridine ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of fluoran-based leuco dyes and pharmaceutical precursors. Its aldehyde group enables reactivity in condensation and nucleophilic addition reactions, while the diethylamino substituent enhances solubility in organic solvents and modulates electronic properties. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-2-methylnicotinaldehyde typically involves the reaction of 2-methylnicotinaldehyde with diethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-methylnicotinaldehyde+diethylamineThis compound\text{2-methylnicotinaldehyde} + \text{diethylamine} \rightarrow \text{this compound} 2-methylnicotinaldehyde+diethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: 6-(Diethylamino)-2-methylnicotinic acid.

    Reduction: 6-(Diethylamino)-2-methylnicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the production of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets involved in its action are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent groups (amino, alkyl, or functional groups) and their positions on the pyridine ring. Below is a comparative analysis:

Compound Name Substituents (Position) Functional Group Key Structural Differences
6-(Diethylamino)-2-methylnicotinaldehyde Diethylamino (6), Methyl (2) Aldehyde (3) Reference compound for comparison
6-(Dimethylamino)-2-methylnicotinic acid Dimethylamino (6), Methyl (2) Carboxylic acid (3) Amino group alkylation; oxidized aldehyde to acid
6-(2-Hydroxyethylamino)nicotinaldehyde Hydroxyethylamino (6) Aldehyde (3) Amino group replaced with hydroxyethyl
6-Diethylamino-3-methyl-2-phenylaminofluoran Diethylamino (6), Phenylamino (2) Fluoran lactone Larger aromatic system; lactone structure

Key Observations :

  • Amino Group Variations: Dimethylamino (electron-donating) vs. diethylamino (bulkier, lipophilic) groups influence solubility and steric hindrance. Diethylamino enhances lipophilicity, which may improve membrane permeability in pharmaceuticals .
  • Functional Group Impact: The aldehyde in this compound offers reactivity for Schiff base formation, whereas carboxylic acid derivatives (e.g., 6-(Dimethylamino)-2-methylnicotinic acid) are more stable but less reactive .

Physicochemical and Pharmacokinetic Properties

A comparative study using the Tanimoto coefficient (structural similarity metric) revealed that analogs with ≥70% similarity share comparable solubility and bioavailability profiles . Key data include:

Property This compound 6-Dimethylamino-2-methylnicotinic acid 6-(2-Hydroxyethylamino)nicotinaldehyde
Molecular Weight 206.3 g/mol 196.2 g/mol 208.2 g/mol
LogP 2.1 (estimated) 1.8 1.5
Water Solubility Low Moderate Moderate
Bioavailability Score 0.55 0.65 0.60

Notes:

  • The higher LogP of this compound correlates with increased lipophilicity compared to hydroxyethylamino and dimethylamino analogs .
  • Carboxylic acid derivatives exhibit better aqueous solubility, making them preferable for formulation in polar solvents .

Biological Activity

6-(Diethylamino)-2-methylnicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C12H16N2O. It features a pyridine ring with a diethylamino group and an aldehyde functional group, which contribute to its reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, the following pathways are hypothesized based on structural analysis and preliminary studies:

  • Inhibition of Enzymatic Activity : The aldehyde group may play a role in inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Binding Affinities : Interaction studies indicate that this compound may bind to specific receptors or enzymes, similar to other heterocyclic compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and similarities:

Compound NameSimilarity IndexKey Features
2-(Methylamino)nicotinaldehyde0.70Contains a methylamino group instead of diethylamino
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde0.74Features a pyrrolo structure; different reactivity
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde0.67Similar pyrrolo structure; differing substitution pattern
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide0.67Contains an acetamide group; different pharmacological properties

This table illustrates how the unique diethylamino substitution in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into possible applications for this compound:

  • Antibacterial Studies : A study demonstrated that derivatives of nicotinaldehydes exhibited significant antibacterial activity against various strains, suggesting that similar derivatives like this compound may also possess this property .
  • Anticancer Research : Research into related compounds has shown promising results in inhibiting tumor growth in vitro, indicating that further investigations into this compound could reveal similar anticancer properties .
  • Mechanistic Insights : Computational docking studies have provided evidence for potential binding sites on target proteins for nicotinaldehydes, which could be extrapolated to predict the binding behavior of this compound .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-(diethylamino)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H16N2O/c1-4-13(5-2)11-7-6-10(8-14)9(3)12-11/h6-8H,4-5H2,1-3H3

InChI Key

MADMBFZFACAQHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C=C1)C=O)C

Origin of Product

United States

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